molecular formula C14H18N2S2 B13257225 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole

2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole

Cat. No.: B13257225
M. Wt: 278.4 g/mol
InChI Key: SQDKIJHEMJDHNW-UHFFFAOYSA-N
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Description

2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a piperidine ring attached to the benzothiazole moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(piperidin-2-yl)ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptobenzothiazole attacks the electrophilic carbon of the halide, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity. The reaction conditions are carefully monitored to prevent side reactions and degradation of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydrobenzothiazoles.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl and piperidine moieties play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine
  • 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine

Comparison: 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties compared to its pyridine and pyrimidine analogs. The benzothiazole ring enhances its stability and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2S2

Molecular Weight

278.4 g/mol

IUPAC Name

2-(2-piperidin-2-ylethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C14H18N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-2,6-7,11,15H,3-5,8-10H2

InChI Key

SQDKIJHEMJDHNW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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